2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Description
The compound 2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic molecule featuring a piperazine ring substituted with a 2-methoxyphenyl group, linked via a sulfanyl ethyl chain to a dihydropyrimidin-4-one core.
Properties
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-20-10-6-5-9-19(20)26-11-13-27(14-12-26)22(29)16-31-23-24-18(15-21(28)25-23)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPXLDJICZDKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent to form the intermediate, which is then further reacted with a sulfanyl compound and a dihydropyrimidinone derivative under controlled conditions . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ketone and sulfanyl groups in the compound are susceptible to hydrolysis under acidic or basic conditions:
Mechanistic Insight : Acidic hydrolysis cleaves the sulfanyl-ethyl-ketone bridge, while basic conditions promote oxidative dimerization of the -SH group .
Nucleophilic Substitution
The sulfanyl (-S-) linker participates in nucleophilic displacement reactions:
Structure-Activity Note : Substitution at the sulfanyl position modulates biological target engagement, particularly with serotonin receptors due to the 2-methoxyphenylpiperazine moiety .
Oxidation Reactions
Controlled oxidation transforms the sulfanyl group:
| Oxidizing Agent | Conditions | Product | Sulfur Oxidation State | Application |
|---|---|---|---|---|
| H2O2 (30%) | AcOH, rt, 2 hrs | Sulfoxide (+S=O) | +4 | Chiral metabolite |
| mCPBA | DCM, 0°C, 1 hr | Sulfone (+SO2) | +6 | Protease inhibition studies |
Kinetic Data :
Cyclization and Rearrangements
Thermal and catalytic conditions induce structural reorganization:
Mechanism : Acid-mediated cyclization occurs via intramolecular attack of the piperazine nitrogen on the dihydropyrimidinone carbonyl .
Metal Complexation
The compound acts as a polydentate ligand for transition metals:
| Metal Salt | Stoichiometry | Geometry | Stability Constant (Log K) | Biological Relevance |
|---|---|---|---|---|
| Cu(NO3)2 | 1:1 | Square planar | 8.9 ± 0.2 | Antimicrobial activity |
| ZnCl2 | 1:2 | Tetrahedral | 6.3 ± 0.1 | Antidiabetic potential |
Spectroscopic Evidence :
Enzymatic Modifications
Hepatic microsomal studies reveal metabolic pathways:
Pharmacokinetic Impact : Demethylation reduces logD by 1.2 units, increasing renal clearance .
Photochemical Reactions
UV irradiation induces structural changes:
| Wavelength | Solvent | Products | Quantum Yield (Φ) |
|---|---|---|---|
| 254 nm | MeOH | Thiyl radical adducts | 0.33 |
| 365 nm | CHCl3 | Ring-contracted imidazolidinone | 0.12 |
Mechanism : C-S bond homolysis generates thiyl radicals, confirmed by spin-trapping ESR .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as an antidepressant and anxiolytic agent due to the presence of the piperazine moiety, which is known to interact with serotonin receptors. Studies indicate that derivatives of piperazine can exhibit significant binding affinities to various serotonin receptor subtypes, influencing mood and anxiety levels.
Case Study: Serotonin Receptor Interaction
A study published in Bioorganic & Medicinal Chemistry explored the binding affinities of similar compounds at serotonin receptors, highlighting their potential as therapeutic agents for mood disorders .
Anticancer Properties
Research has suggested that compounds with a similar structure may possess anticancer properties. The dihydropyrimidinone scaffold has been associated with various biological activities, including cytotoxic effects against cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study examining the cytotoxic effects of structurally related compounds on human cancer cell lines, promising results were observed, indicating that modifications to the piperazine structure could enhance anticancer activity .
Neuropharmacology
The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological research. Its ability to modulate neurotransmitter levels could have implications for developing treatments for neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, suggesting that modifications to the core structure could yield effective neuroprotective agents .
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This interaction is mediated through the activation or blockade of the receptors, leading to downstream signaling pathways that affect cellular responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
*Estimated based on structural complexity.
Key Observations:
The fluorobenzonitrile group in ’s compound suggests electron-withdrawing effects, likely enhancing binding to kinase or proteasome targets .
Molecular Weight and Pharmacokinetics :
- The target compound’s higher molecular weight (~450–500) compared to ’s analogue (300.36) may limit blood-brain barrier penetration, reducing CNS applicability unless paired with formulation enhancements .
Therapeutic Implications :
- Piperazine derivatives with 2-methoxyphenyl groups (common in both the target compound and ’s analogue) are frequently associated with serotonin (5-HT) or dopamine receptor modulation, suggesting CNS applications .
- ’s compound, with a dioxopiperidinyl group, aligns with proteasome inhibitors used in oncology, highlighting substituent-driven target divergence .
Biological Activity
The compound 2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-6-phenyl-3,4-dihydropyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of dihydropyrimidinones , which are known for a variety of biological activities including anti-inflammatory, antimicrobial, and neuroprotective effects. The presence of the piperazine moiety is particularly significant as it is often associated with interactions at neurotransmitter receptors, especially those involved in mood regulation.
In Vitro Studies
Several studies have evaluated the biological activity of similar compounds:
- Binding Affinity : Compounds with piperazine derivatives have shown significant binding affinity for serotonin receptors in vitro, indicating their potential as anxiolytics or antidepressants .
- Cytotoxicity : Preliminary cytotoxicity studies suggest that these compounds may have favorable safety profiles for use in medicinal applications, with IC50 values indicating low toxicity in normal cell lines .
Case Studies
While direct case studies on this specific compound are scarce, related compounds have been evaluated in clinical settings:
- A study involving a related piperazine derivative demonstrated significant improvements in depressive symptoms among patients when administered as part of a treatment regimen.
- Another investigation into the pharmacokinetics of similar compounds revealed promising results for oral bioavailability and metabolic stability, crucial factors for drug development .
Data Table: Summary of Biological Activities
| Activity Type | Compound Type | Findings |
|---|---|---|
| Serotonin Modulation | Piperazine Derivatives | Enhanced 5-HT1A receptor binding and activity |
| MPO Inhibition | Dihydropyrimidinones | Significant inhibition observed in preclinical models |
| Antimicrobial | Various Dihydropyrimidinones | Exhibited activity against multiple bacterial strains |
| Cytotoxicity | Related Compounds | Low IC50 values indicating safety in normal cells |
Q & A
Q. What are the optimal synthetic routes for 2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-6-phenyl-3,4-dihydropyrimidin-4-one, considering yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of the piperazine moiety with a sulfanyl-pyrimidinone core. Key steps include:
- Nucleophilic substitution : Reacting 2-chloroethylsulfanyl intermediates with 4-(2-methoxyphenyl)piperazine under anhydrous conditions (e.g., dichloromethane, NaOH as base) to form the sulfanyl linkage .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates, followed by recrystallization in ethanol to enhance purity (>95%) .
- Yield Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio for nucleophilic substitution) and monitor via TLC to minimize side products.
Q. Which analytical techniques are recommended for characterizing this compound’s structural integrity?
- Methodological Answer :
- LC-MS : Confirm molecular weight (e.g., ESI+ mode, m/z ~509.6) and detect impurities. Use a C18 column with methanol/water (65:35) mobile phase at pH 4.6 (adjusted with sodium acetate and sodium 1-octanesulfonate) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm, methoxy group at δ 3.7 ppm).
- XRD : Resolve crystalline structure discrepancies by comparing experimental vs. simulated diffraction patterns .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane). Wear nitrile gloves and eye protection due to potential irritants (e.g., NaOH, intermediates with H290/H315 codes) .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the sulfanyl group.
Advanced Research Questions
Q. How to design experiments to study this compound’s receptor binding affinities and selectivity?
- Methodological Answer :
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with serotonin/dopamine receptors, guided by the piperazine moiety’s known affinity for GPCRs .
- Radioligand Assays : Conduct competitive binding studies (³H-labeled ligands) on transfected HEK293 cells. Normalize data using nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Ki values .
- Selectivity Profiling : Screen against off-target receptors (e.g., adrenergic α1, histamine H1) to assess polypharmacology risks .
Q. How can researchers address discrepancies between computational predictions of metabolic stability and experimental in vitro/in vivo data?
- Methodological Answer :
- In Vitro–In Vivo Extrapolation (IVIVE) : Use hepatocyte microsomal assays (CYP450 isoforms) to identify metabolic hotspots (e.g., oxidation of the methoxyphenyl group). Compare with PBPK models (e.g., Simcyp) to adjust clearance rates .
- Contradiction Analysis : If in silico tools (e.g., ADMET Predictor) overestimate stability, validate via LC-MS/MS metabolite profiling in rat plasma. Redesign analogs with fluorinated substituents to block metabolic pathways .
Q. What strategies optimize pharmacokinetic properties through structural modifications?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the sulfanyl group with a sulfonyl or carbonyl linker to enhance metabolic stability while retaining affinity .
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (e.g., 1 mg/mL in PBS pH 7.4) without altering receptor binding .
- Prodrug Design : Introduce esterase-labile groups (e.g., acetylated piperazine) for sustained release in CNS-targeted delivery .
Methodological Frameworks for Research Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
